

# 3,5-Dibromo-4-nitro-1H-pyrazole CAS number 104599-36-2

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## Compound of Interest

Compound Name: 3,5-Dibromo-4-nitro-1H-pyrazole

Cat. No.: B012158

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An In-Depth Technical Guide to **3,5-Dibromo-4-nitro-1H-pyrazole** (CAS 104599-36-2) for Advanced Chemical Synthesis

## Introduction

**3,5-Dibromo-4-nitro-1H-pyrazole**, identified by CAS Number 104599-36-2, is a highly functionalized heterocyclic compound. While seemingly a niche reagent, its true value lies in its architecture: a stable pyrazole core decorated with multiple, orthogonally reactive functional groups. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs used to treat a wide range of diseases, from cancer to erectile dysfunction.<sup>[1][2]</sup> This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this versatile building block, focusing on its synthesis, reactivity, and strategic application in the construction of complex molecular entities. We will delve into the causality behind its synthetic utility, offering field-proven insights to empower its effective use in research and development programs.

## Core Molecular Profile and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its successful application in synthesis. The key characteristics of **3,5-Dibromo-4-nitro-1H-pyrazole** are summarized below.

## Chemical Structure

The structure features a five-membered aromatic pyrazole ring substituted with two bromine atoms at positions 3 and 5, and a nitro group at position 4.

Caption: Chemical structure of **3,5-Dibromo-4-nitro-1H-pyrazole**.

## Physicochemical Data

The following table summarizes key computed and experimental data, providing a quick reference for experimental planning.

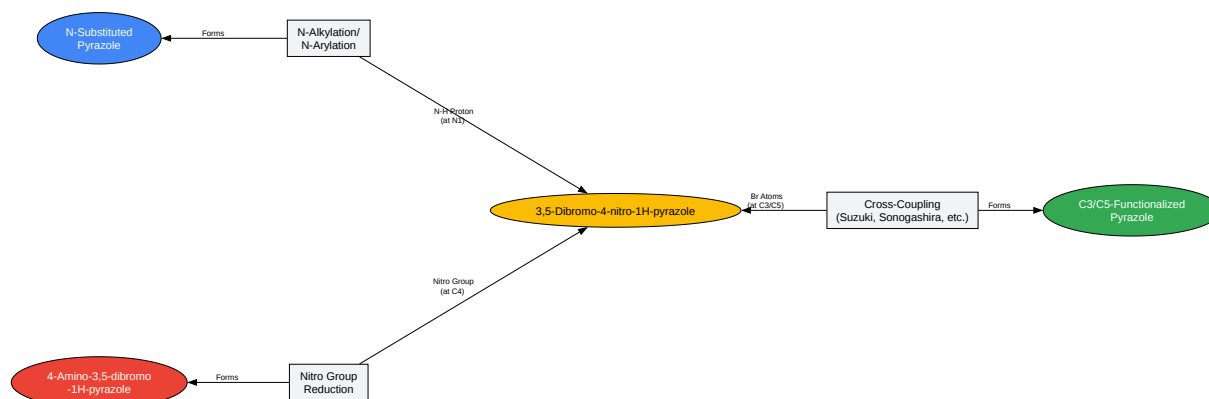
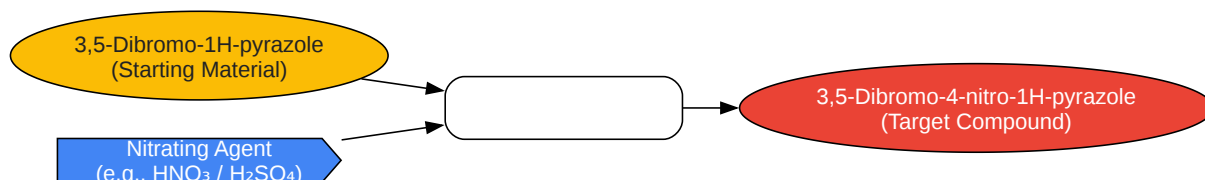
Property	Value	Source
CAS Number	104599-36-2	[3][4][5][6][7]
Molecular Formula	C <sub>3</sub> HBr <sub>2</sub> N <sub>3</sub> O <sub>2</sub>	[3][5][8]
Molecular Weight	270.87 g/mol	[3][8]
Appearance	Solid	[9]
Topological Polar Surface Area (TPSA)	71.82 Å <sup>2</sup>	[3]
LogP (Computed)	1.84 - 2.1	[3][8]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	3	[3]

## Synthesis and Mechanistic Considerations

While direct literature on the synthesis of **3,5-Dibromo-4-nitro-1H-pyrazole** is sparse, its preparation can be logically deduced from established pyrazole chemistry. The most viable route is the electrophilic nitration of 3,5-dibromo-1H-pyrazole.

Causality of the Synthetic Approach: The pyrazole ring is an electron-rich aromatic system. Electrophilic substitution reactions, such as nitration, preferentially occur at the C4 position, which is the most nucleophilic carbon and is sterically unhindered. The two bromine atoms at

C3 and C5 are deactivating but are out-competed by the activating effect of the ring nitrogens directing the electrophile to C4.



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